1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with the molecular formula C23H26N4O6. This compound is known for its unique structure, which includes two aminobenzoyl groups attached to an imidazolidine-2,4-dione core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-aminobenzoic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to form reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent cellular damage. This oxidative stress can induce the phosphorylation of p53, a key regulatory protein, which in turn upregulates the expression of p21. The increased levels of p21 inhibit the expression of cyclin-B, leading to cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[2-[(2-hydroxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Similar structure but with hydroxy groups instead of amino groups.
1,3-Bis[2-[(2-methoxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Contains methoxy groups instead of amino groups.
Uniqueness
1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of aminobenzoyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
73253-44-8 |
---|---|
Molecular Formula |
C23H26N4O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[3-[2-(2-aminobenzoyl)oxyethyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl 2-aminobenzoate |
InChI |
InChI=1S/C23H26N4O6/c1-23(2)21(30)26(11-13-32-19(28)15-7-3-5-9-17(15)24)22(31)27(23)12-14-33-20(29)16-8-4-6-10-18(16)25/h3-10H,11-14,24-25H2,1-2H3 |
InChI Key |
DKCHNRMHCRZPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCOC(=O)C2=CC=CC=C2N)CCOC(=O)C3=CC=CC=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.